

physicochemical properties of 4-(chloromethyl)biphenyl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Chloromethyl)biphenyl

Cat. No.: B161239

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-(Chloromethyl)biphenyl**

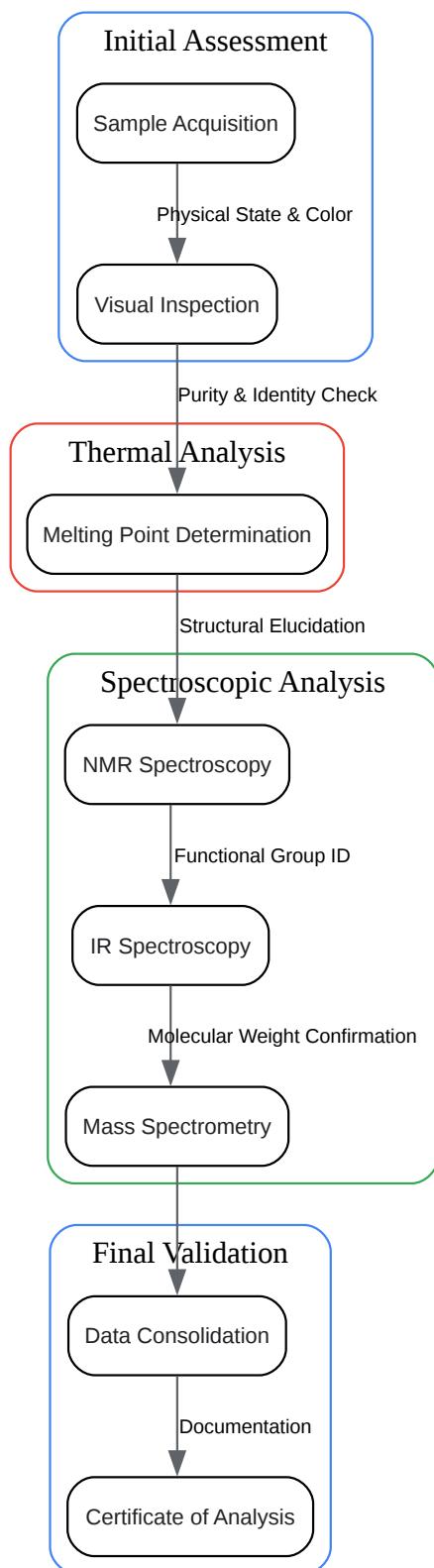
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)biphenyl, also known by synonyms such as 4-phenylbenzyl chloride and p-phenylbenzyl chloride, is a versatile bifunctional organic compound.^{[1][2]} Its structure, featuring a biphenyl backbone with a reactive chloromethyl group, makes it a valuable intermediate in a variety of synthetic applications, ranging from the production of fluorescent whitening agents to the development of novel pharmaceutical agents.^{[3][4]} This guide provides a comprehensive overview of the core physicochemical properties of **4-(chloromethyl)biphenyl**, offering both established data and the experimental context for its characterization. The insights and protocols herein are designed to equip researchers with the foundational knowledge required for its effective and safe utilization in a laboratory setting.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and material science. These properties dictate its behavior in different solvents, its thermal stability, and its reactivity. The key physicochemical data for **4-(chloromethyl)biphenyl** are summarized in the table below.


Property	Value	Source(s)
CAS Number	1667-11-4	[1] [5] [6]
Molecular Formula	C ₁₃ H ₁₁ Cl	[1] [2] [5]
Molecular Weight	202.68 g/mol	[1] [2] [6]
Appearance	White solid/powder/crystal	[1]
Melting Point	70-73 °C	[1] [6]
Boiling Point	321.03°C (estimated)	[1]
Solubility	Insoluble in water. Soluble in tetrahydrofuran, toluene, and carbon tetrachloride.	[7] [8]
Density	1.1339 g/cm ³ (estimated)	[1]

Experimental Protocols for Characterization

The validation of a compound's identity and purity is a cornerstone of chemical research. The following protocols outline standard methodologies for the characterization of **4-(chloromethyl)biphenyl**, grounded in established analytical techniques.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel or newly synthesized batch of a chemical intermediate like **4-(chloromethyl)biphenyl**.

[Click to download full resolution via product page](#)

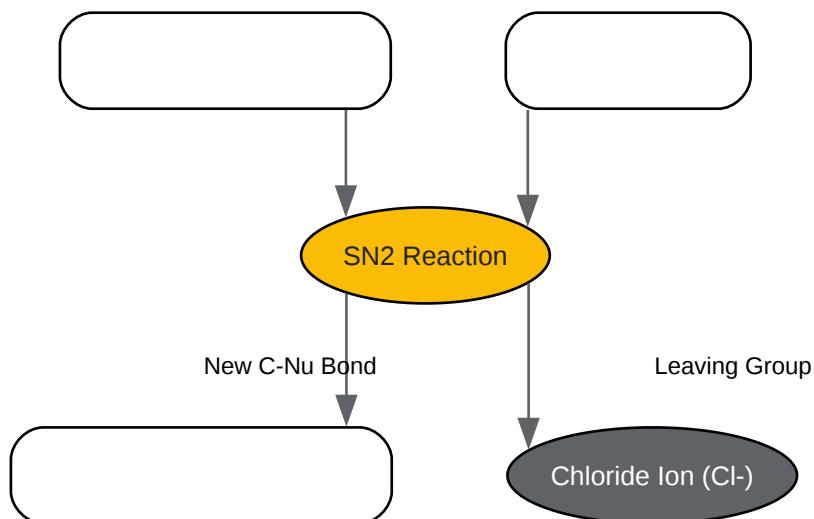
Caption: Workflow for the physicochemical characterization of **4-(chloromethyl)biphenyl**.

Melting Point Determination (Capillary Method)

- Rationale: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.
- Procedure:
 - A small, dry sample of **4-(chloromethyl)biphenyl** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in a melting point apparatus.
 - The sample is heated at a steady rate (e.g., 2-3 °C per minute) initially, and then more slowly (1 °C per minute) as the expected melting point is approached.
 - The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Spectroscopic Analysis

- Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms.
- Sample Preparation: A small amount (5-10 mg) of **4-(chloromethyl)biphenyl** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: The spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).
- Expected Signals:
 - A singlet for the two protons of the chloromethyl group (-CH₂Cl), expected around 4.6 ppm.[9]
 - A series of multiplets in the aromatic region (approximately 7.2-7.7 ppm) corresponding to the nine protons of the biphenyl ring system.[9]


- **Rationale:** IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.
- **Sample Preparation:** A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer, or mixed with KBr to form a pellet.
- **Expected Absorptions:**
 - C-H stretching from the aromatic rings (around 3000-3100 cm^{-1}).
 - C=C stretching from the aromatic rings (around 1400-1600 cm^{-1}).
 - C-Cl stretching (typically in the range of 600-800 cm^{-1}).
 - CH_2 bending (around 1450 cm^{-1}).
- **Rationale:** Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
- **Method:** Electron Ionization (EI) is a common method for this type of molecule.
- **Expected Molecular Ion Peak:** A peak corresponding to the molecular weight of **4-(chloromethyl)biphenyl** ($m/z = 202.68$) should be observed.^[2] Due to the presence of chlorine, an isotopic pattern (M^+ and $M+2$ peaks in an approximate 3:1 ratio) is expected for the molecular ion and any chlorine-containing fragments.

Reactivity and Synthetic Applications

The synthetic utility of **4-(chloromethyl)biphenyl** stems from the reactivity of the benzylic chloride. The chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 4-phenylbenzyl moiety into a wide range of molecules.

Role as a Synthetic Intermediate

The following diagram illustrates a representative nucleophilic substitution reaction where **4-(chloromethyl)biphenyl** serves as an electrophile.

[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution reaction of **4-(chloromethyl)biphenyl**.

This reactivity is exploited in various fields:

- Pharmaceutical Chemistry: It serves as a building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3][10] The biphenyl scaffold is a common feature in many bioactive compounds.
- Materials Science: It is a key intermediate in the synthesis of fluorescent whitening agents, which are used to enhance the brightness of textiles and paper.[3]

Safety and Handling

As a reactive chemical intermediate, proper handling of **4-(chloromethyl)biphenyl** is essential to ensure laboratory safety.

- Hazards:
 - Causes skin irritation.[5]
 - Causes serious eye irritation.[5]
 - May cause respiratory irritation.[5]

- It is classified as a corrosive solid.[[11](#)]
- Recommended Precautions:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[[5](#)][[11](#)]
 - Personal Protective Equipment (PPE):
 - Wear protective gloves (e.g., nitrile).[[5](#)]
 - Wear chemical safety goggles or a face shield.[[5](#)]
 - Wear a lab coat.
 - Handling:
 - Avoid breathing dust, mist, or spray.[[5](#)]
 - Wash hands thoroughly after handling.[[5](#)]
 - Keep away from incompatible materials such as strong oxidizing agents and bases.[[5](#)]
 - Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[[1](#)]

Conclusion

4-(Chloromethyl)biphenyl is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its utility in synthesis is directly linked to the reactivity of its chloromethyl group. A comprehensive characterization, employing the standard analytical techniques outlined in this guide, is crucial for ensuring its quality and suitability for research and development applications. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its potential hazards. This guide serves as a foundational resource for scientists and researchers, enabling them to leverage the synthetic potential of **4-(chloromethyl)biphenyl** with confidence and safety.

References

- US Patent US3007975A, "4, 4'-bis-(chloromethyl)

- "4,4'-Bis(chloromethyl)biphenyl: Comprehensive Overview and Applications", NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- "Preparation process for 4,4'-bis(chloromethyl)
- "4,4-Bis(Chloromethyl)-Biphenyl", opticalbrightenerpowder.com. [\[Link\]](#)
- "4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL", Shaoxing Shangyu Jixiang Chemical Co., Ltd. [\[Link\]](#)
- "Exploring 4,4'-Bis(chloromethyl)-1,1'-biphenyl: Properties and Applications", Ningbo Innopharmchem Co.,Ltd. [\[Link\]](#)
- "The Role of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Modern Chemical Synthesis", NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- CN Patent CN102267870A, "Production process of 4,4'-bis(chloromethyl)
- "4,4'-Bis(chloromethyl)biphenyl", Caloong Chemical. [\[Link\]](#)
- CN Patent CN101665406B, "Method for synthesizing 4, 4' -bis (chloromethyl)
- "GHS 11 (Rev.11) SDS Word Download CAS: 1667-10-3 Name: 4,4'-bis(chloromethyl)-1,1'-biphenyl", XiXisys | Hangzhou Zhua Technology Co., Ltd. [\[Link\]](#)
- "4,4'-Bis(chloromethyl)-1,1'-biphenyl", PubChem. [\[Link\]](#)
- "A novel and efficient procedure for the preparation of 4,4'-bis(chloromethyl)
- "4,4'-Bis(chloromethyl)biphenyl Market", PW Consulting Chemical & Energy Research Center. [\[Link\]](#)
- "1,1'-Biphenyl, 4-(chloromethyl)-", NIST WebBook. [\[Link\]](#)
- "4,4'-Bis(chloromethyl)-1,1'-biphenyl", SIELC Technologies. [\[Link\]](#)
- "1,1'-Biphenyl, 4-(chloromethyl)-", NIST WebBook. [\[Link\]](#)
- "**4-(Chloromethyl)biphenyl** - Optional[¹H NMR] - Spectrum", SpectraBase. [\[Link\]](#)
- "4,4'-Bis(chloromethyl)-1,1'-biphenyl - Optional[¹³C NMR] - Spectrum", SpectraBase. [\[Link\]](#)
- "The Use of Chloromethylation Products in Preparation of Substances of Pharmacologic Interest*", ResearchG
- "4,4'-Bis(chloromethyl)- 1,1'-Biphenyl", Schultz Canada Chemicals Ltd. [\[Link\]](#)
- "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review", PubMed Central. [\[Link\]](#)
- "**4-(Chloromethyl)biphenyl**", CHEMICAL POINT. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(Chloromethyl)biphenyl | 1667-11-4 [chemicalbook.com]
- 2. 1,1'-Biphenyl, 4-(chloromethyl)- [webbook.nist.gov]
- 3. nbinno.com [nbino.com]
- 4. You are being redirected... [schultzchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. parchem.com [parchem.com]
- 7. 4,4-Bis(Chloromethyl)-Biphenyl [opticalbrightenerpowder.com]
- 8. caloongchem.com [caloongchem.com]
- 9. 4-(Chloromethyl)biphenyl(1667-11-4) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [physicochemical properties of 4-(chloromethyl)biphenyl]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161239#physicochemical-properties-of-4-chloromethyl-biphenyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com